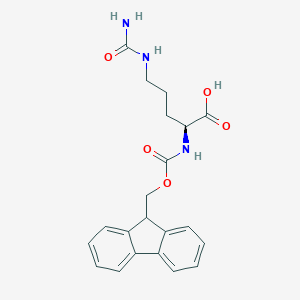

Fmoc-Cit-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSMZSRTIOFOK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373252 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133174-15-9 | |

| Record name | Fmoc-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Landscape of Fmoc-Cit-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH) has emerged as a critical building block in the nuanced field of peptide synthesis. Its unique properties facilitate the incorporation of the non-proteinogenic amino acid L-citrulline into peptide chains, a modification that is increasingly recognized for its significant role in both physiological and pathological processes. This technical guide provides an in-depth exploration of the chemical properties of this compound, detailed experimental protocols for its application, and an overview of the biological significance of citrullination.

Core Chemical Properties of this compound

This compound is a white to off-white solid, valued for its stability and solubility in organic solvents, which streamlines its use in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is key to its utility, allowing for controlled, stepwise elongation of peptide chains.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₃N₃O₅ | [1][2] |

| Molecular Weight | 397.42 g/mol | [1][2] |

| CAS Number | 133174-15-9 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 156 - 164 °C | [2] |

| Optical Rotation | [α]D²⁰ = -9 ± 1.5° (c=1 in DMF) | [2] |

| Purity (HPLC) | ≥97.0% to ≥99% | [2] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |

| Storage | 2-8°C, under inert gas, protected from light | [2] |

Spectroscopic and Chromatographic Data

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its use, particularly in the synthesis of the widely utilized Valine-Citrulline (Val-Cit) dipeptide linker, a key component in Antibody-Drug Conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Citrulline

This protocol outlines the general steps for incorporating an this compound residue into a peptide chain on a solid support.

Methodology:

-

Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the growing peptide chain is removed using a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: The carboxyl group of this compound is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated this compound is then added to the resin.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping agent like acetic anhydride.

-

Repeat Cycle: These steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Synthesis of the Val-Cit Linker for ADCs

A prominent application of this compound is in the synthesis of the cathepsin B-cleavable Val-Cit dipeptide linker.

Methodology for Fmoc-Val-Cit-PAB-OH Synthesis:

-

Fmoc Deprotection of Fmoc-Cit-PAB-OH: A solution of Fmoc-Cit-PAB-OH in DMF (0.2 M) is treated with piperidine (5.0 equivalents) and stirred at room temperature for 4-5 hours. The solvent and excess piperidine are removed under reduced pressure.

-

Dipeptide Formation: The resulting H-Cit-PAB-OH is dissolved in DMF (0.1 M). Fmoc-Val-OSu (1.1 equivalents) is added, and the solution is stirred at room temperature for 16-20 hours. The DMF is then removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography (e.g., using a 3-12% MeOH in CH₂Cl₂ gradient) to yield Fmoc-Val-Cit-PAB-OH as a white solid.

The Biological Significance of Citrullination and Related Signaling Pathways

Citrullination is a post-translational modification where a positively charged arginine residue is converted to a neutral citrulline. This process is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). The change in charge can lead to significant alterations in protein structure and function, impacting protein-protein interactions and hydrogen bonding.

Citrullination is implicated in a variety of biological processes, including the regulation of gene expression, apoptosis, and immune responses. Dysregulation of citrullination has been linked to several autoimmune diseases, most notably rheumatoid arthritis, where autoantibodies against citrullinated proteins are a key diagnostic marker.

The Role of Citrullination in Neutrophil Extracellular Trap (NET) Formation

A well-characterized signaling pathway involving citrullination is the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.

In this pathway, stimuli such as phorbol 12-myristate 13-acetate (PMA) or microbial components activate Protein Kinase C (PKC). This leads to the activation of NADPH oxidase and the production of Reactive Oxygen Species (ROS). Downstream signaling through pathways like the MAPK pathway results in the translocation of myeloperoxidase (MPO) and neutrophil elastase (NE) to the nucleus and the activation of PAD4. PAD4 then catalyzes the citrullination of histones, leading to chromatin decondensation and the subsequent release of NETs to trap and kill pathogens.

Conclusion

This compound is a vital tool for chemical biologists and medicinal chemists. Its well-defined chemical properties and established protocols for use in peptide synthesis enable the creation of complex peptides and bioconjugates with tailored functionalities. The incorporation of citrulline allows for the investigation of its diverse roles in biology and the development of novel therapeutic strategies, particularly in the field of antibody-drug conjugates. This guide serves as a foundational resource for researchers embarking on work with this important amino acid derivative.

References

A Technical Guide to Fmoc-Cit-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH), a crucial amino acid derivative in the field of peptide chemistry and drug development. This document details its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS), offering a valuable resource for researchers engaged in the synthesis of citrulline-containing peptides.

Core Molecular Data

This compound is a protected form of the non-proteinogenic amino acid L-citrulline. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, preventing unwanted reactions during peptide chain elongation. This protection is readily removed under mild basic conditions, a key feature of the widely used Fmoc-based solid-phase peptide synthesis strategy.

| Property | Value | Reference |

| Chemical Name | Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline | [1] |

| Synonyms | Fmoc-L-Citrulline, this compound | [1][2] |

| CAS Number | 133174-15-9 | [2][3][4] |

| Molecular Formula | C₂₁H₂₃N₃O₅ | [2][4][5] |

| Molecular Weight | 397.42 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

| Storage | 2-8°C, keep in a dark and dry place | [1] |

Chemical Structure

The chemical structure of this compound consists of the L-citrulline backbone linked to the Fmoc protecting group via a carbamate linkage.

Image of the chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block for the incorporation of citrulline residues into synthetic peptides. Citrullination, the post-translational conversion of arginine to citrulline, is a biologically significant modification implicated in various physiological and pathological processes, including autoimmune diseases and cancer. The ability to synthesize citrulline-containing peptides is therefore of great interest for developing diagnostic tools and therapeutic agents.

Experimental Protocol: Fmoc Deprotection in SPPS

The removal of the Fmoc group is a critical step in the iterative cycle of solid-phase peptide synthesis. The following is a generalized protocol for the deprotection of the Fmoc group from a resin-bound peptide chain.

Materials:

-

Fmoc-peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Testing Reagent: 2% (w/v) ninhydrin in ethanol and 0.001 M KCN in pyridine

Procedure:

-

Swelling the Resin: Swell the Fmoc-peptide-resin in DMF for 30 minutes.

-

Pre-wash: Wash the resin with DMF (3 x 1 resin volume).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and react for 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 resin volume) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Intermediate Wash: Wash the resin with DCM (3 x 1 resin volume).

-

Kaiser Test (Optional): Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine. A positive test (blue color) indicates a successful deprotection.

-

The resin-bound peptide is now ready for the coupling of the next Fmoc-protected amino acid.

Logical Workflow of Fmoc Deprotection

The following diagram illustrates the key steps in the Fmoc deprotection process during solid-phase peptide synthesis.

Caption: Workflow for Fmoc deprotection in SPPS.

Signaling Pathway Involving Citrullination

The enzymatic conversion of arginine to citrulline is catalyzed by a family of enzymes known as peptidylarginine deiminases (PADs). This post-translational modification plays a crucial role in various biological processes, including the regulation of gene expression and the immune response. The diagram below provides a simplified representation of the PAD-mediated citrullination pathway.

Caption: Simplified PAD-mediated citrullination pathway.

This technical guide serves as a foundational resource for understanding the properties and applications of this compound. For specific experimental applications, it is recommended to consult detailed protocols and safety data sheets provided by the manufacturer.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-citrulline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-L-citrulline), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics and advanced biomaterials. This document outlines a standard laboratory-scale synthesis protocol, purification methodologies, and detailed characterization data.

Introduction

Fmoc-L-citrulline is an amino acid derivative where the alpha-amino group of L-citrulline is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental in SPPS as the Fmoc group is stable to many reagents but can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent.[2] The unique properties of L-citrulline, a non-proteinogenic amino acid, make its Fmoc-protected form valuable in creating peptides with enhanced stability, modified bioactivity, and improved pharmacokinetic profiles.[2] It is a key component in the synthesis of peptide-based drugs that target specific biological pathways and in the development of novel drug delivery systems.[2]

Synthesis of Fmoc-L-citrulline

The most common and effective method for the synthesis of Fmoc-L-citrulline involves the reaction of L-citrulline with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under alkaline conditions. This reaction proceeds via a nucleophilic attack of the deprotonated alpha-amino group of L-citrulline on the carbonyl carbon of Fmoc-OSu.

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol is a standard procedure for the N-α-Fmoc protection of L-citrulline in an aqueous-organic solvent system.

Materials:

-

L-Citrulline

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-Citrulline: Dissolve L-citrulline (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The mixture should be stirred until the L-citrulline is completely dissolved.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

-

Reaction: Slowly add the Fmoc-OSu solution to the L-citrulline solution with vigorous stirring at room temperature. The reaction mixture may become cloudy.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2 x volume of the aqueous phase) to remove any unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of Fmoc-L-citrulline should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-citrulline as a white solid.

-

Purification of Fmoc-L-citrulline

Purification of the crude product is essential to remove unreacted starting materials, by-products such as N,N'-di-Fmoc-L-citrulline, and residual solvents. The two primary methods for purifying Fmoc-L-citrulline are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds to a high degree. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. A common solvent system for the recrystallization of Fmoc-amino acids is an ethanol/water mixture.

Materials:

-

Crude Fmoc-L-citrulline

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: In a flask, dissolve the crude Fmoc-L-citrulline in a minimal amount of hot ethanol (e.g., 60-80 °C).

-

Addition of Water: Slowly add hot deionized water to the solution until a slight turbidity persists.

-

Clarification: Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystals of pure Fmoc-L-citrulline should form. For maximum yield, the flask can be placed in a cold bath (e.g., 0-4 °C) for several hours.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially for applications in drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.

Instrumentation and Conditions:

-

Column: A preparative C18 column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the compound. The exact gradient will depend on the specific column and system but a general example would be 5% to 95% B over 30 minutes.

-

Detection: UV detection at 254 nm and 280 nm.

Procedure:

-

Sample Preparation: Dissolve the crude Fmoc-L-citrulline in a minimal amount of a suitable solvent, such as a mixture of mobile phase A and B.

-

Injection: Inject the sample onto the equilibrated preparative HPLC column.

-

Fraction Collection: Collect fractions corresponding to the main peak of Fmoc-L-citrulline.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Fmoc-L-citrulline.

Table 1: Synthesis and Purification Data

| Parameter | Expected Value | Notes |

| Synthesis | ||

| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent (L-citrulline). |

| Actual Yield (Crude) | 85-95% | Varies with reaction conditions and work-up efficiency. |

| Purification (Recrystallization) | ||

| Recovery | 70-85% | Dependent on the purity of the crude product and recrystallization technique. |

| Purity (Post-Recrystallization) | >98% | As determined by HPLC. |

| Purification (Preparative HPLC) | ||

| Recovery | 60-80% | Dependent on loading, peak shape, and fraction cutting. |

| Purity (Post-HPLC) | >99.5% | As determined by analytical HPLC. |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₁H₂₃N₃O₅[3] |

| Molecular Weight | 397.42 g/mol |

| Appearance | White to off-white solid[4] |

| Melting Point | 156-164 °C[2] |

| Optical Rotation | [α]²⁰D -9 ± 1.5° (c=1 in DMF)[2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.25-1.60 (m, 4H, β,γ-CH₂), 2.95 (m, 2H, δ-CH₂), 3.85 (m, 1H, α-CH), 4.20 (t, 1H, Fmoc-CH), 4.30 (d, 2H, Fmoc-CH₂), 5.40 (s, 2H, NH₂), 6.00 (t, 1H, NH), 7.25-7.45 (m, 4H, Ar-H), 7.55 (d, 1H, NH), 7.70 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 26.5, 30.0, 47.0, 54.0, 66.0, 120.5, 125.5, 127.5, 128.0, 141.0, 144.0, 156.5, 159.0, 174.0 |

| Mass Spectrometry (ESI+) | m/z: 398.17 [M+H]⁺, 420.15 [M+Na]⁺ |

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of Fmoc-L-citrulline. The ¹H NMR spectrum will show characteristic peaks for the protons of the citrulline side chain, the α-proton, and the aromatic and aliphatic protons of the Fmoc group. Similarly, the ¹³C NMR spectrum will display signals corresponding to the distinct carbon atoms in the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The protonated molecule [M+H]⁺ is typically the base peak observed in the positive ion mode.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, symmetrical peak at the expected retention time indicates a high degree of purity.

Conclusion

The synthesis of Fmoc-L-citrulline via the reaction of L-citrulline with Fmoc-OSu is a robust and high-yielding process. Subsequent purification by recrystallization or preparative HPLC can yield a product of high purity suitable for demanding applications in peptide synthesis and drug development. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

Solubility of Fmoc-Cit-OH in DMF and other organic solvents.

An In-depth Technical Guide to the Solubility of Fmoc-Cit-OH for Researchers

This guide provides a detailed overview of the solubility characteristics of Nα-Fmoc-L-Citrulline (this compound), a critical building block in peptide synthesis, particularly for the development of peptide-drug conjugates. Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and handling.

Overview of this compound Solubility

Fmoc-L-Citrulline is a protected amino acid derivative whose solubility is significantly influenced by the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group. This group can lead to challenges such as aggregation via π-π stacking, which may limit solubility in common solvents used in solid-phase peptide synthesis (SPPS).[1] While precise quantitative data is not widely published for all solvents, a combination of qualitative descriptions and specific experimental values provides a strong framework for its use. Generally, this compound exhibits improved solubility in a range of organic solvents, facilitating smoother reactions and potentially higher yields in synthetic applications.[2][3]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in dimethylformamide (DMF) and other common organic solvents. It is important to note that quantitative saturation data is limited in publicly available literature, and many entries are based on qualitative descriptions from chemical suppliers and related research.

| Solvent | Chemical Formula | Solubility | Method/Notes |

| Dimethylformamide (DMF) | C₃H₇NO | ≥ 10 mg/mL | Inferred from optical rotation measurement at C=1 (1 g/100 mL).[3] This is not a saturation value. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (251.62 mM) | Requires sonication to achieve dissolution.[4] |

| Chloroform | CHCl₃ | Soluble | Qualitative data from supplier.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Qualitative data from supplier.[2] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Qualitative data from supplier.[2] |

| Acetone | C₃H₆O | Soluble | Qualitative data from supplier.[2] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data Not Available | A common alternative to DMF in SPPS, may alleviate aggregation issues for hydrophobic peptides.[5] |

| Methanol (MeOH) | CH₃OH | Data Not Available | Can be used for dissolving some Fmoc-amino acids, sometimes requiring gentle heat.[1] |

| Acetonitrile (ACN) | C₂H₃N | Data Not Available | Often used in reverse-phase HPLC for analysis and purification. |

| Water | H₂O | Insoluble (practically) | Expected due to the large hydrophobic Fmoc group. |

Note: "Soluble" indicates that the compound dissolves to a practical extent for common applications, but the maximum concentration (saturation point) has not been specified in the cited sources.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a robust method for determining the equilibrium solubility of this compound in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity, ≥98%)

-

Solvent of interest (HPLC grade)

-

2.0 mL vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge capable of handling solvent vials

-

0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (set to ~265 nm, the absorbance maximum for the Fmoc group)

-

Reversed-phase C18 HPLC column

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 150-200 mg) to a 2.0 mL vial. The amount should be enough to ensure a solid phase remains after equilibration.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the suspension to equilibrate for a minimum of 24 hours. This ensures that the solvent is fully saturated and the dissolution has reached equilibrium. Check for equilibrium by taking measurements at 24h and 48h; the concentration should be consistent.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.

-

Precisely dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

-

-

HPLC Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample from step 4.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualized Workflow and Methodologies

The logical flow of the solubility determination process can be visualized. The following diagrams illustrate the experimental workflow and a related analytical method for quantification.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: UV-Vis method for quantifying Fmoc-containing compounds.

References

The Lynchpin of Neo-epitope Synthesis: An In-depth Technical Guide to Fmoc-Cit-OH in Peptide Chemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Fmoc-L-Citrulline (Fmoc-Cit-OH) in Advancing Peptide Synthesis.

This whitepaper provides a detailed exploration of the applications of this compound, a critical building block for the synthesis of citrullinated peptides. These peptides are instrumental in unraveling the complexities of various physiological and pathological processes, particularly in the realms of autoimmune diseases, cancer immunotherapy, and diagnostic development. This guide offers in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for novel therapeutics and diagnostics.

Introduction: The Significance of Citrullination and the Role of this compound

Citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline.[1][2] This seemingly subtle change, catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs), can dramatically alter a protein's structure and function.[1][2] While essential for normal physiological processes like gene regulation and epidermal differentiation, aberrant citrullination is a hallmark of several pathologies.[1]

The synthesis of citrullinated peptides is therefore crucial for studying these disease mechanisms. Fmoc-L-citrulline (this compound) is an indispensable tool for this purpose. It is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for solid-phase peptide synthesis (SPPS).[3][4][5] The Fmoc group provides stable protection during peptide chain elongation and can be removed under mild basic conditions, ensuring the integrity of the growing peptide.[6]

Core Applications of this compound

The ability to site-specifically incorporate citrulline into synthetic peptides using this compound has propelled research in several key areas:

Autoimmune Diseases: Unraveling the Role of Neo-antigens

In autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS), citrullinated proteins can act as neo-antigens, triggering an aberrant immune response.[2][7] The synthesis of specific citrullinated peptide epitopes using this compound is fundamental for:

-

Diagnostic Development: Citrullinated peptides are the basis for highly specific anti-citrullinated protein antibody (ACPA) tests, a key diagnostic marker for RA.

-

Pathophysiology Studies: Researchers use synthetic citrullinated peptides to investigate the mechanisms of immune tolerance breakdown and to identify the specific T-cell and B-cell epitopes that drive the autoimmune response.[8]

-

Therapeutic Research: Citrullinated peptides are being explored as potential tolerogenic agents to re-establish immune tolerance and halt disease progression.[8]

Cancer Research and Therapy: The Val-Cit Linker in Antibody-Drug Conjugates (ADCs)

This compound is a critical component in the synthesis of the valine-citrulline (Val-Cit) dipeptide linker, a cornerstone of modern ADC design.[9][10] This linker connects a potent cytotoxic drug to a tumor-targeting antibody.

The Val-Cit motif is engineered to be stable in the bloodstream but is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[9][11] This ensures the selective release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.[9] The synthesis of this linker relies on the sequential coupling of this compound and Fmoc-Val-OH.[12][13]

Neurological Disorders and Diagnostics

Citrullination of proteins in the central nervous system, such as myelin basic protein, is implicated in neurodegenerative diseases like multiple sclerosis and Alzheimer's disease.[7] Synthetic citrullinated peptides are valuable tools for studying the pathological role of this modification and for developing novel diagnostic and therapeutic strategies.

Quantitative Data on this compound in Peptide Synthesis

The efficiency of incorporating this compound into a growing peptide chain is crucial for the overall yield and purity of the final product. The choice of coupling reagent significantly impacts this efficiency. Below is a summary of commonly used coupling reagents and their typical performance in SPPS.

| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Key Considerations |

| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization. Slower reaction rates. |

| Aminium/Uronium Salts | HBTU/HATU | 30 - 60 | > 99 | Fast and highly efficient. Potential for guanidinylation of the free N-terminal amine if used in excess.[14] |

| Phosphonium Salts | PyBOP | 30 - 60 | > 99 | Highly efficient, particularly for sterically hindered couplings. Produces carcinogenic HMPA as a byproduct. |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in SPPS, cleavage of the citrullinated peptide from the resin, and its subsequent purification and analysis.

Protocol for this compound Coupling in Solid-Phase Peptide Synthesis

This protocol describes a standard manual coupling cycle for incorporating an this compound residue onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Activation additive (e.g., HOBt, if using DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (2-3 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Cleavage of Citrullinated Peptides from Resin

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane - TIS, water, 1,2-ethanedithiol - EDT)

-

Cold diethyl ether

Procedure:

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Purification and Analysis

Purification by RP-HPLC:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Chromatography: Purify the peptide using a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Analysis by Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the purified peptide.

-

Mass Analysis: Confirm the identity of the peptide by analyzing its mass using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][7][11] The observed mass should correspond to the calculated mass of the citrullinated peptide.

Mandatory Visualizations

Signaling Pathway: p53-PAD4 in DNA Damage Response

Caption: The p53-PAD4 signaling pathway in response to DNA damage.

Experimental Workflow: Synthesis and Analysis of a Citrullinated Peptide

Caption: General workflow for the synthesis and analysis of a citrullinated peptide.

Logical Relationship: Val-Cit Linker Cleavage in ADCs

Caption: Mechanism of action of a Val-Cit linker in an Antibody-Drug Conjugate.

Conclusion

This compound is a cornerstone of modern peptide chemistry, enabling the synthesis of citrullinated peptides that are critical for advancing our understanding and treatment of a range of diseases. From elucidating the pathogenesis of autoimmune disorders to designing next-generation cancer therapeutics, the applications of this versatile building block are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass Spectrometry-Based Proteomics [ebrary.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Enabling global analysis of protein citrullination via biotin thiol tag-assisted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. hplc.eu [hplc.eu]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the synthesis of custom peptides with high fidelity and purity is paramount. The strategic use of protecting groups is the bedrock of successful solid-phase peptide synthesis (SPPS), and for the past few decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been the undisputed champion for the temporary protection of α-amino groups.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc protecting group, offering a comprehensive overview of its chemical principles, practical applications, and the methodologies that have solidified its status as an indispensable tool in research and pharmaceutical development.

The Chemistry of the Fmoc Group: A Tale of Mild Lability

The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by offering a base-labile protecting group that was orthogonal to the acid-labile side-chain protecting groups commonly employed.[1][2] This orthogonality is the cornerstone of the Fmoc/tBu strategy, which allows for the selective deprotection of the N-terminus without disturbing the protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[3][4]

The chemical structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, is key to its functionality. The fluorenyl ring's aromaticity and the acidic proton at the C9 position make the group susceptible to cleavage by a base.[5]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a β-elimination reaction, typically initiated by a secondary amine base such as piperidine.[2][5] The process can be summarized in two main steps:

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[5]

-

β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide.[5] The highly reactive DBF is then scavenged by the excess amine base to form a stable adduct, preventing it from reacting with the newly liberated N-terminus of the peptide chain.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

The Significance of Protein Citrullination: A Technical Guide for Researchers

An In-depth Examination of a Critical Post-Translational Modification in Health and Disease

Abstract

Protein citrullination, the post-translational conversion of arginine to citrulline, is a pivotal enzymatic modification implicated in a growing spectrum of physiological and pathological processes. Catalyzed by the family of Peptidylarginine Deiminases (PADs), this irreversible alteration of protein structure and charge has profound effects on protein function, cellular signaling, and immunogenicity. Dysregulated citrullination is a hallmark of numerous autoimmune diseases, most notably rheumatoid arthritis, and is increasingly recognized for its role in the pathogenesis of cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the significance of protein citrullination, intended for researchers, scientists, and drug development professionals. It details the molecular mechanisms, physiological and pathological roles, and key experimental methodologies for the study of this critical post-translational modification. Quantitative data are summarized for comparative analysis, and detailed protocols for essential experiments are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex role of citrullination in biological systems.

Introduction to Protein Citrullination

Citrullination is the enzymatic conversion of a positively charged arginine residue to a neutral citrulline residue within a protein.[1] This seemingly subtle change, a mass increase of only 0.984 Da, leads to a loss of a positive charge and a reduction in hydrogen bonding capacity, which can significantly alter protein structure, function, and interactions.[2] The process is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[3] In humans, five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, exhibiting distinct tissue-specific expression patterns and substrate specificities.[3] While citrullination plays a role in normal physiological processes such as skin keratinization, gene regulation via histone modification, and the formation of neutrophil extracellular traps (NETs) in the innate immune response, its dysregulation is strongly associated with the pathology of several diseases.[4][5]

The Peptidylarginine Deiminase (PAD) Enzyme Family

The activity of PAD enzymes is tightly regulated, primarily by intracellular calcium concentrations.[3] Under normal physiological conditions, intracellular calcium levels are too low to activate PADs. However, events such as cell death or inflammation can lead to an influx of calcium, triggering PAD activation and subsequent protein citrullination.[6]

Kinetic Properties of PAD Enzymes

The kinetic parameters of PAD enzymes are crucial for understanding their activity and for the development of specific inhibitors. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), providing an indication of the enzyme's affinity for its substrate.

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (or kcat) | Reference(s) |

| Human PAD1 | Benzoyl-L-arginine ethyl ester (BAEE) | 2300 ± 300 | 11 ± 0.5 s⁻¹ (kcat) | [7] |

| Histone H4 (1-21) | 1300 ± 200 | 1.8 ± 0.1 s⁻¹ (kcat) | [7] | |

| Human PAD2 | Benzoyl-L-arginine ethyl ester (BAEE) | N/A | N/A | [8] |

| Human PAD3 | Benzoyl-L-arginine ethyl ester (BAEE) | 1200 ± 200 | 2.5 ± 0.1 s⁻¹ (kcat) | [7] |

| Human PAD4 | Benzoyl-L-arginine ethyl ester (BAEE) | 360 ± 40 | 6.6 ± 0.2 s⁻¹ (kcat) | [9] |

| Histone H4 (1-21) | 390 ± 50 | 3.8 ± 0.1 s⁻¹ (kcat) | [9] | |

| Free Arginine | 11,000 ± 1,000 | 1.8 ± 0.1 s⁻¹ (kcat) | [10] |

Table 1: Kinetic Parameters of Human PAD Enzymes. This table summarizes the Michaelis-Menten constant (Kₘ) and maximum reaction rate (Vₘₐₓ or kcat) for various human PAD enzymes with different substrates. N/A indicates that specific values were not available in the cited literature.

Physiological and Pathological Roles of Citrullination

Physiological Functions

-

Epidermal Differentiation: PAD1 and PAD3 are highly expressed in the epidermis and are essential for the citrullination of keratin and filaggrin, contributing to the structural integrity of the skin.[5]

-

Gene Regulation: PAD4 is found in the nucleus and can citrullinate histones, particularly histone H3. This modification can antagonize arginine methylation and lead to chromatin decondensation, thereby influencing gene expression.[5][11]

-

Innate Immunity: During infection or inflammation, neutrophils can undergo a form of programmed cell death called NETosis, where they release a web-like structure of decondensed chromatin and granular proteins known as neutrophil extracellular traps (NETs). PAD4-mediated citrullination of histones is a critical step in the decondensation of chromatin required for NET formation.[12]

Pathological Implications

Dysregulated citrullination is a key factor in the pathogenesis of several autoimmune diseases, most notably rheumatoid arthritis (RA). In RA, the production of autoantibodies against citrullinated proteins (ACPAs) is a highly specific diagnostic and prognostic marker.[10] These autoantibodies are believed to contribute to the inflammatory cascade and joint destruction characteristic of the disease.[13] Increased levels of citrullinated proteins and PAD enzymes are found in the synovial fluid of RA patients.[14][15]

| Disease | Citrullinated Protein(s) | Fold Change/Level | Reference(s) |

| Rheumatoid Arthritis | Fibrinogen, Vimentin, Fibronectin | 182 citrullinated peptides identified in RA synovial fluid vs. 3 in osteoarthritis | [14][16] |

| Anti-MCV Antibodies | Sensitivity: 70.7%, Specificity: 95% for RA diagnosis | [17] | |

| Anti-CCP Antibodies | Sensitivity: 57.9%, Specificity: 96% for RA diagnosis | [17] | |

| Multiple Sclerosis | Myelin Basic Protein (MBP) | Increased number of citrullinated sites in MS white matter vs. control | [18] |

| Glial Fibrillary Acidic Protein (GFAP) | Increased number of citrullinated sites in MS white matter vs. control | [18] | |

| Anti-CCP Antibodies | No significant association with MS | [3][19][20] |

Table 2: Citrullination in Autoimmune Diseases. This table highlights key citrullinated proteins and the levels of associated autoantibodies in rheumatoid arthritis and multiple sclerosis.

The role of citrullination in cancer is complex and appears to be context-dependent. Overexpression of PAD2 and PAD4 has been observed in various tumors.[17][21] Citrullination of histones and other proteins can influence gene expression, cell proliferation, and apoptosis.[21] Furthermore, NETs, which are formed through a citrullination-dependent process, have been implicated in promoting tumor progression and metastasis.[12]

| Cancer Type | Citrullinated Protein/Marker | Fold Change/Level | Reference(s) |

| Advanced Cancers | Plasma Citrullinated Histone H3 (H3Cit) | Significantly elevated in cancer patients vs. healthy individuals. | [12] |

| Plasma H3Cit | Higher levels associated with a 2-fold increased risk of short-term mortality. | [22] | |

| Serum H3Cit | 3-fold increase in mean concentration in patients with advanced malignancies vs. healthy individuals. | [21] | |

| Breast Cancer (ER-) | Various proteins | 72 citrullinated proteins identified in ER- tumor tissue vs. 41 in adjacent healthy tissue. | [23] |

| Breast Cancer (ER+) | Various proteins | 64 citrullinated proteins identified in ER+ tumor tissue vs. 49 in adjacent healthy tissue. | [23] |

Table 3: Citrullination in Cancer. This table summarizes the levels of citrullinated proteins and markers in different types of cancer.

Emerging evidence suggests a role for citrullination in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis (MS). In MS, hypercitrullination of myelin basic protein (MBP) is thought to contribute to the destabilization of the myelin sheath.[18]

Experimental Protocols for Studying Citrullination

A variety of techniques are available to detect and quantify citrullinated proteins and PAD enzyme activity.

Detection of Citrullinated Proteins by Western Blot

This method allows for the detection of citrullinated proteins in complex mixtures. It typically involves a chemical modification step to enhance the detection of the citrulline residue.

Protocol:

-

SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[24]

-

-

Chemical Modification of Citrulline (in a fume hood):

-

Prepare a modification buffer containing diacetyl monoxime and antipyrine in a strong acid solution (e.g., a mixture of sulfuric and phosphoric acid).[25]

-

Incubate the PVDF membrane in the modification buffer at 37°C for at least 3 hours, protected from light.[24]

-

Thoroughly wash the membrane with water to remove the acid.[25]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[26]

-

Incubate the membrane with a primary antibody that specifically recognizes modified citrulline (e.g., anti-modified citrulline antibody) diluted in blocking buffer, typically overnight at 4°C.[24]

-

Wash the membrane three times with TBST for 10 minutes each.[26]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[26]

-

Wash the membrane three times with TBST for 10 minutes each.[26]

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[24]

-

Detect the chemiluminescent signal using an appropriate imaging system.

-

Mass Spectrometry-Based Analysis of Citrullination

Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific citrullination sites on proteins.

Protocol Outline:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues.

-

Reduce and alkylate cysteine residues.

-

Digest proteins into peptides using a protease such as trypsin. Note that trypsin does not cleave at citrulline residues, which can be used as an identifying feature.

-

-

Enrichment of Citrullinated Peptides (Optional but Recommended):

-

Due to the low abundance of citrullinated peptides, enrichment is often necessary. This can be achieved using methods such as chemical derivatization with a biotin tag followed by streptavidin affinity purification.[4]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptide mixture using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry. The mass shift of +0.984 Da for citrullination is a key identifier.[27]

-

Fragmentation analysis (e.g., CID, HCD, ETD) is used to determine the peptide sequence and pinpoint the exact site of citrullination. A characteristic neutral loss of isocyanic acid (-43.0058 Da) from citrullinated peptides can be used as a diagnostic marker.[27]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify citrullinated peptides and proteins.

-

PAD Activity Assays

Several assays are available to measure the enzymatic activity of PADs.

This assay is based on the detection of citrulline produced in the reaction.

Protocol:

-

Enzyme Reaction:

-

Incubate the purified PAD enzyme or cell lysate with a substrate such as N-α-benzoyl-L-arginine ethyl ester (BAEE) in a reaction buffer containing calcium.[19]

-

-

Color Development:

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 464 nm). The amount of color produced is proportional to the amount of citrulline generated.[19]

-

This is a more sensitive method for measuring PAD activity.

Protocol:

-

Reaction Setup:

-

Use a fluorogenic substrate, such as an arginine-containing peptide labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched.

-

Incubate the PAD enzyme with the substrate in the presence of calcium.[28]

-

-

Measurement:

Signaling Pathways Involving Citrullination

NETosis Pathway

Citrullination is a cornerstone of the NETosis pathway, a unique form of neutrophil cell death that is critical for trapping and killing pathogens.

Conclusion and Future Directions

Protein citrullination is a fundamentally important post-translational modification with far-reaching implications in health and disease. The development of advanced proteomic and biochemical tools has significantly enhanced our ability to study this modification, revealing its intricate roles in cellular regulation and pathogenesis. For researchers and drug development professionals, a thorough understanding of citrullination is paramount. The continued investigation into the specific substrates of PAD isozymes, the functional consequences of citrullination on a proteome-wide scale, and the development of isozyme-specific PAD inhibitors hold immense promise for the diagnosis and treatment of a wide range of debilitating diseases. The methodologies and data presented in this guide provide a solid foundation for furthering our understanding of the profound significance of protein citrullination.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme Kinetics [www2.chem.wisc.edu]

- 3. Anti-CCP Antibody Levels Are Not Associated with MS: Results from a Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enabling global analysis of protein citrullination via biotin thiol tag-assisted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grupomexlab.com [grupomexlab.com]

- 6. Citrullinated histone H3, a biomarker of neutrophil extracellular trap formation, predicts the risk of venous thromboembolism in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of human peptidylarginine deiminase 2 (hPAD2)--reduction of Ca2+ dependence by phospholipids and assessment of proposed inhibition by paclitaxel side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Untitled Document [ucl.ac.uk]

- 12. Citrullinated histone H3 as a novel prognostic blood marker in patients with advanced cancer | PLOS One [journals.plos.org]

- 13. intimakmur.co.id [intimakmur.co.id]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibodies against citrullinated vimentin in rheumatoid arthritis: higher sensitivity and extended prognostic value concerning future radiographic progression as compared with antibodies against cyclic citrullinated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Brain Citrullination Patterns and T Cell Reactivity of Cerebrospinal Fluid-Derived CD4+ T Cells in Multiple Sclerosis [frontiersin.org]

- 19. Anti-CCP antibody levels are not associated with MS: Results from a case-control study | AVESİS [avesis.trakya.edu.tr]

- 20. researchgate.net [researchgate.net]

- 21. Human anti-cyclic citrullinated peptide antibody (anti-CCP antibody) Elisa Kit – AFG Scientific [afgsci.com]

- 22. researchgate.net [researchgate.net]

- 23. Meta-analysis: diagnostic value of serum anti-mutated citrullinated vimentin antibodies in patients with rheumatoid arthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. ptglab.com [ptglab.com]

- 27. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

- 29. Fluorescence-based monitoring of PAD4 activity via a pro-fluorescence substrate analog. | Semantic Scholar [semanticscholar.org]

- 30. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Cit-OH for Researchers and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-citrulline, commonly known as Fmoc-Cit-OH, is a critical raw material in the fields of peptide chemistry and drug development. Its unique properties make it an essential building block for the synthesis of complex peptides and, notably, for the construction of enzyme-cleavable linkers used in Antibody-Drug Conjugates (ADCs). This in-depth guide provides technical information on this compound, including its chemical properties, commercial supplier details, and a detailed experimental protocol for its application in the synthesis of a widely used ADC linker.

Chemical and Physical Properties

This compound is a derivative of the non-proteinogenic amino acid L-citrulline, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, making it ideal for solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purities suitable for research and pharmaceutical development. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Code | Purity | Appearance | Storage Temperature |

| ChemScene | CS-W008064 | ≥97% | Not Specified | Room Temperature |

| Chem-Impex | 06655 | ≥99% (HPLC) | White powder | 0 - 8 °C |

| Santa Cruz Biotechnology | sc-223687 | Not Specified | Not Specified | Not Specified |

| Biosynth | FF10665 | Not Specified | Not Specified | Not Specified |

| Watanabe Chemical | W-F210 | Not Specified | Not Specified | Not Specified |

| MedchemExpress | HY-W010008 | 99.78% | White to off-white solid | 4°C, protect from light |

| Sigma-Aldrich | 852025 | ≥99.0% (HPLC) | White to slight yellow to beige powder | 2-8°C |

| Activotec | FLU-51 | Not Specified | Not Specified | Not Specified |

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis

This compound is a key component in the synthesis of the valine-citrulline (Val-Cit) dipeptide linker, which is widely used in ADCs. This linker is designed to be stable in circulation but is cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment, leading to the targeted release of the cytotoxic payload.[1][6][7] A common building block for this linker is Fmoc-Val-Cit-p-aminobenzyl alcohol (PAB-OH).

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol details a common method for the synthesis of the Fmoc-Val-Cit-PAB-OH intermediate, a crucial precursor for many ADC linkers.

Materials:

-

This compound

-

p-Aminobenzyl alcohol (PAB-OH)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Val-OSu (N-succinimidyl ester)

-

Diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of Fmoc-Cit-PAB-OH:

-

Dissolve this compound (1.0 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in DMF.

-

Add DIPEA (3.0 equivalents) to the solution and cool to 0°C.

-

Add PyBOP (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PAB-OH.

-

-

Fmoc Deprotection of Fmoc-Cit-PAB-OH:

-

Dissolve the purified Fmoc-Cit-PAB-OH in a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine, yielding H-Cit-PAB-OH.

-

-

Coupling with Fmoc-Val-OSu:

-

Dissolve the H-Cit-PAB-OH intermediate in DMF.

-

Add Fmoc-Val-OSu (1.1 equivalents) and DIPEA (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Work up the reaction as described in step 1 to isolate the crude Fmoc-Val-Cit-PAB-OH.

-

Purify the product by flash column chromatography.

-

The following diagram illustrates the general workflow for the synthesis of the Fmoc-Val-Cit-PAB-OH linker intermediate.

Caption: Workflow for the synthesis of the Fmoc-Val-Cit-PAB-OH linker intermediate.

Signaling Pathways and Logical Relationships

The primary role of the Val-Cit linker, derived from this compound, is not to participate directly in intracellular signaling pathways but to act as a conditionally cleavable linker for drug delivery. The logical relationship governing its function is based on the differential expression of enzymes in the tumor microenvironment compared to healthy tissue.

The following diagram illustrates the logical relationship of ADC activation via the Val-Cit linker.

Caption: Logical workflow of ADC activation mediated by the Val-Cit linker.

This compound is a vital reagent for advanced peptide synthesis and is of particular importance in the development of next-generation cancer therapeutics like ADCs. Its careful application in the synthesis of cleavable linkers allows for the targeted delivery and release of potent cytotoxic agents, minimizing off-target toxicity and improving the therapeutic index. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this key molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound - Activotec [activotec.com]

- 4. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Storage and handling recommendations for Fmoc-Cit-OH.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for N-α-(9-Fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH). Adherence to these guidelines is crucial for maintaining the integrity, purity, and stability of this critical reagent, ensuring reliable and reproducible results in research and development applications, particularly in peptide synthesis and the development of antibody-drug conjugates (ADCs).

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 133174-15-9 |

| Molecular Formula | C₂₁H₂₃N₃O₅ |

| Molecular Weight | 397.42 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 156 - 164 °C[] |

| Purity (typical) | ≥97% (HPLC)[2][3] |

Storage Recommendations

Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. Recommendations for both solid-form and in-solution storage are detailed below.

Solid-Form Storage

For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Several temperature ranges are recommended by various suppliers, with refrigeration being the most common guideline.

| Storage Condition | Temperature Range | Rationale |

| Long-Term Storage | 2°C to 8°C[3] | Minimizes thermal degradation over time. |

| Alternative Long-Term | 0°C to 8°C[] | Provides a slightly broader but still refrigerated range. |

| Short-Term Storage | Room Temperature[2][4] | Acceptable for short durations, but refrigeration is preferred for extended periods. |

Key Considerations for Solid Storage:

-

Light Sensitivity: The Fmoc protecting group is known to be sensitive to light.[5] Store the compound in an amber vial or a container protected from light.

-

Moisture Sensitivity: this compound is hygroscopic. It is crucial to store it in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.[5] For added protection, storage in a desiccator is recommended.

-

Inert Atmosphere: To further protect against moisture and oxidation, consider storing the compound under an inert gas such as nitrogen or argon.[6]

In-Solution Storage

When this compound is dissolved in a solvent, its stability can be compromised more readily than in its solid form. Therefore, proper storage of stock solutions is critical.

| Storage Condition | Temperature | Duration | Key Recommendations |

| Short-Term | -20°C | Up to 1 month[5] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |

| Long-Term | -80°C | Up to 6 months[5] or longer[7][8] | Aliquotting is highly recommended. Ensure vials are tightly sealed to prevent solvent evaporation and moisture ingress. Protect from light. |

Note on Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of this compound can accelerate its degradation. It is best practice to prepare single-use aliquots of stock solutions.

Solubility

This compound exhibits good solubility in many common organic solvents used in peptide synthesis and other applications.

| Solvent | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (251.62 mM)[7] | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[7] |

| Dimethylformamide (DMF) | Soluble | A commonly used solvent for peptide synthesis. |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble[9] | |

| Ethyl Acetate | Soluble[9] | |

| Acetone | Soluble[9] | |

| Water | Limited solubility |

For optimal solubility, particularly when preparing concentrated stock solutions, it is advisable to gently warm the solution and use an ultrasonic bath.[9] Always use high-purity, anhydrous solvents to prevent premature cleavage of the Fmoc group.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure.

-

pH Stability: The Fmoc protecting group is stable under acidic conditions but is labile to bases.[5] Exposure to basic conditions, such as secondary amines (e.g., piperidine), will lead to the cleavage of the Fmoc group.

-

Thermal Stability: this compound is sensitive to heat.[5] While some studies have explored the thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C in DMSO), it is advisable to avoid high temperatures during storage and handling to prevent degradation.

-

Photosensitivity: As with many Fmoc-protected amino acids, this compound is sensitive to light.[5] Prolonged exposure to light, especially UV light, can lead to degradation. All work with this compound should be conducted with protection from light where possible.

Handling Procedures and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is essential to follow standard laboratory safety protocols.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

-

Respiratory Protection: In situations where dust may be generated, a dust mask (e.g., N95) should be used.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing.

General Handling Guidelines:

-

Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid powder or preparing solutions.

-

Avoid inhalation of dust and contact with skin and eyes.

-

When handling the hygroscopic solid, minimize its exposure to the atmosphere. Weigh out the required amount quickly and reseal the container promptly.

-

For photosensitive applications, conduct manipulations in a dark room or use amber-colored labware and protect solutions from light by wrapping containers in aluminum foil.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general workflow for preparing a stock solution of this compound.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

-

Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

-

Weighing: In a fume hood, accurately weigh the desired amount of this compound into a suitable vial. For 1 mL of a 100 mM solution, weigh out 39.74 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

-

Solubilization: Vortex the vial to mix. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for a few minutes. Gentle warming may also aid dissolution.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the storage and handling of this compound.

Caption: Decision tree for appropriate storage conditions for this compound.

References

- 2. How To [chem.rochester.edu]

- 3. microbenotes.com [microbenotes.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:133174-15-9 | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Standard Protocol for Incorporating Fmoc-Cit-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed guide for the incorporation of N-α-Fmoc-L-citrulline (Fmoc-Cit-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). Citrulline, a non-proteinogenic amino acid, is a crucial component in various biological processes and a key residue in the study of post-translational modifications. Adherence to optimized protocols is essential for achieving high coupling efficiency and minimizing side reactions.

Overview of this compound in SPPS